(Z)-ethyl 2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Description
(Z)-Ethyl 2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a synthetic heterocyclic compound featuring a dihydrobenzo[d]thiazole core. This structure is characterized by:
- Dihydrothiazole ring: A five-membered ring containing sulfur and nitrogen, known for its role in medicinal chemistry due to bioactivity in analogs such as antimicrobial, anti-inflammatory, and anticancer agents .
- Substituents: A (Z)-configured imino group linked to a 4-(2,5-dioxopyrrolidin-1-yl)benzoyl moiety, which may enhance binding affinity through hydrogen bonding or π-π interactions. A prop-2-yn-1-yl (propargyl) group, which can participate in click chemistry or act as a metabolic stabilizer. An ethyl ester at position 6, influencing solubility and bioavailability.
Properties
IUPAC Name |
ethyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-3-prop-2-ynyl-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O5S/c1-3-13-26-18-10-7-16(23(31)32-4-2)14-19(18)33-24(26)25-22(30)15-5-8-17(9-6-15)27-20(28)11-12-21(27)29/h1,5-10,14H,4,11-13H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZIYZSSNDRWCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O)S2)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with metabotropic glutamate receptor 4 (mglu4)
Mode of Action
The exact mode of action of this compound is currently unknown. It’s possible that it may act as a positive allosteric modulator, enhancing the activity of its target receptors. .
Biochemical Pathways
If it does indeed interact with mglu4, it could potentially influence glutamatergic signaling. This could have downstream effects on various neurological processes.
Biological Activity
(Z)-ethyl 2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a complex organic compound with potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory properties, along with relevant research findings and case studies.
Structural Characteristics
The compound features several notable structural components:
- Thiazole Ring : Known for its biological activity, particularly in drug development.
- Pyrrolidine Moiety : Associated with various pharmacological effects.
- Functional Groups : Includes sulfonamides and esters that contribute to its reactivity and biological interactions.
Antimicrobial Properties
Compounds similar to this compound have demonstrated significant antimicrobial properties. The presence of the sulfonamide group is particularly noteworthy as sulfonamides are widely recognized for their antibacterial effects. Preliminary studies suggest that this compound may exhibit similar activity against various bacterial strains.
Anticancer Activity
Thiazole-containing compounds have been extensively studied for their anticancer potential. The unique structure of this compound suggests it may target cancer cells effectively. Research indicates that thiazoles can inhibit tumor growth and induce apoptosis in cancer cells.
Anti-inflammatory Effects
The compound's structural characteristics imply potential activity in inflammatory pathways. Similar compounds have shown promise in reducing inflammation through various mechanisms, including the inhibition of pro-inflammatory cytokines.
Case Studies
- Antimicrobial Activity : A study on thiazole derivatives reported that compounds with similar structural features exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the inhibition of bacterial cell wall synthesis .
- Anticancer Studies : In vitro studies on thiazole derivatives have shown significant cytotoxicity against several cancer cell lines, including breast and colon cancer. These studies indicated that the compounds could induce apoptosis through the activation of caspases .
- Anti-inflammatory Research : A recent investigation into the anti-inflammatory properties of pyrrolidine derivatives found that they effectively reduced edema in animal models of inflammation, suggesting a potential therapeutic role for this compound in treating inflammatory diseases .
Data Table: Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (Z)-ethyl 2-(...) | Thiazole, Sulfonamide, Pyrrolidine | Antimicrobial, Anticancer |
| Sulfamethoxazole | Sulfonamide | Antibacterial |
| Thiazole-containing Agents | Thiazole | Anticancer |
| Pyrrolidine Derivatives | Pyrrolidine | Diverse biological activities |
Scientific Research Applications
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of derivatives related to the 2,5-dioxopyrrolidin moiety. For instance, compounds like N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide have demonstrated broad-spectrum anticonvulsant activity across several animal seizure models, including the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests . The structural similarities suggest that (Z)-ethyl 2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate may also exhibit significant anticonvulsant effects.
Anticancer Potential
Compounds containing thiazole rings have been investigated for their anticancer properties. The thiazole moiety in this compound could enhance its ability to inhibit tumor growth by interfering with cancer cell proliferation pathways. Research into similar compounds has shown promising results in inhibiting various cancer cell lines .
Photocurable Resins
The compound's unique chemical structure may lend itself to applications in the formulation of photocurable resins used in 3D printing and coatings. Its ability to form stable networks upon exposure to light could be beneficial in developing advanced materials with tailored properties for specific applications .
Chemical Amplification
In the field of photolithography, compounds similar to (Z)-ethyl 2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-3-(prop-2-yn-1-y)-2,3-dihydrobenzo[d]thiazole-6-carboxylate can be utilized in chemical amplification processes for creating high-resolution patterns on substrates. This application is crucial for the semiconductor industry where precision is paramount .
Case Studies and Research Findings
Comparison with Similar Compounds
Key Observations :
- The 2,5-dioxopyrrolidin-1-yl group is structurally analogous to succinimide-based moieties in pharmaceuticals, which are known for enhancing solubility and target engagement .
Key Observations :
- Propargylation introduces alkynyl reactivity, necessitating optimized conditions to avoid side reactions like polymerization .
Bioactivity and Structure-Activity Relationships (SAR)
- Thiazole-Pyrimidine Hybrids : Compounds combining thiazole and pyrimidine rings (e.g., ) show enhanced anticancer activity due to improved DNA intercalation or enzyme inhibition .
- Propargyl Groups : These groups in analogs like Compound 12 () improve metabolic stability, extending half-life in vivo.
Limitations :
- Lack of explicit data on the target compound’s pharmacokinetics or toxicity.
- Bioactivity predictions rely on structural parallels rather than direct evidence.
Physicochemical Properties
Spectroscopic data from analogs (Table 3) provide benchmarks for characterization:
Key Observations :
- The propargyl group in the target compound would show distinct IR absorption (~2200 cm⁻¹ for C≡C) and $ ^{13} \text{C-NMR} $ signals (~70–90 ppm for sp-hybridized carbons).
- The ethyl ester’s carbonyl (C=O) is expected near 170 ppm in $ ^{13} \text{C-NMR} $, consistent with analogs .
Q & A
Q. Basic
- NMR : ¹H/¹³C NMR confirms regiochemistry and Z/E configuration, particularly for the imino and alkyne groups .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography : SHELX software (SHELXL for refinement) resolves absolute configuration and hydrogen-bonding networks. Note that high-resolution data is critical to avoid overfitting .
How can researchers address low yields during the cyclization step?
Q. Intermediate
- Solvent screening : Polar aprotic solvents (DMF, DMSO) may stabilize transition states but increase side reactions. Ethanol/DCM mixtures balance reactivity and purity .
- Catalyst selection : Test alternative Lewis acids (e.g., BF₃·Et₂O) or organocatalysts.
- In situ monitoring : Use HPLC or TLC to track reaction progress and identify intermediates .
What strategies resolve contradictions in crystallographic data refinement?
Q. Advanced
- Data quality : Ensure resolution < 1.0 Å; use SHELXL's restraints for disordered regions (e.g., alkyne or pyrrolidinone groups) .
- Validation tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry and R1/Rfree discrepancies .
- Twinned data : Employ SHELXD for deconvolution of twinned crystals, common in flexible heterocycles .
How to design derivatives for structure-activity relationship (SAR) studies?
Q. Advanced
- Substituent variation : Modify the benzoyl (electron-withdrawing groups) or alkyne (bulky substituents) to probe electronic/steric effects .
- Computational guidance : DFT calculations (e.g., Gaussian) predict reactivity and binding affinities. Docking studies with biological targets (e.g., kinases) guide functionalization .
- Biological assays : Prioritize derivatives showing enhanced solubility (logP < 3) and stability in PBS buffer .
What methods assess the compound’s potential antimicrobial activity?
Q. Intermediate
- MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains in Mueller-Hinton broth. Include positive controls (ciprofloxacin) .
- Biofilm inhibition : Use crystal violet staining in 96-well plates after 24-hour incubation .
- Cytotoxicity : Parallel MTT assays on mammalian cells (e.g., HEK293) ensure selectivity .
How to mitigate reactivity of the prop-2-yn-1-yl group during storage?
Q. Intermediate
- Storage conditions : Argon atmosphere, -20°C in amber vials. Avoid protic solvents to prevent alkyne hydration .
- Stabilizers : Add radical scavengers (BHT) or chelating agents (EDTA) to inhibit oxidative dimerization .
What computational tools predict the compound’s photophysical properties?
Q. Advanced
- TD-DFT : Calculate excitation spectra (CAM-B3LYP/6-311+G(d,p)) to model fluorescence. Correlate with experimental UV-Vis λmax .
- Solvatochromism : Use COSMO-RS to simulate solvent effects on emission wavelengths .
How to confirm stereochemical purity of the Z-configuration?
Q. Intermediate/Advanced
- NOESY NMR : Detect spatial proximity between the imino proton and thiazole methyl groups .
- VCD spectroscopy : Compare experimental and calculated vibrational circular dichroism spectra for chiral centers .
What protocols ensure reproducibility in biological activity data?
Q. Advanced
- Standardized assays : Adhere to CLSI guidelines for antimicrobial testing. Use triplicate technical replicates .
- Batch variation control : Characterize multiple synthetic batches via HPLC purity (>95%) and ¹H NMR .
- Data sharing : Publish raw crystallographic data (CCDC) and assay protocols for independent validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
